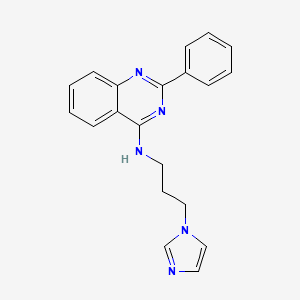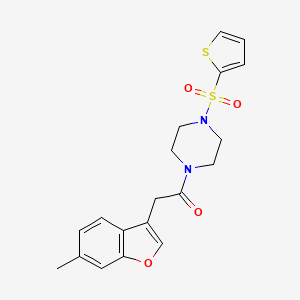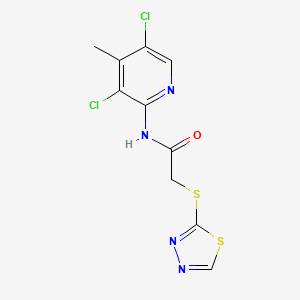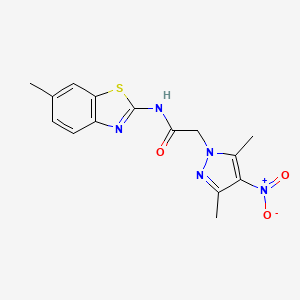![molecular formula C21H20N4O2 B10806659 4-[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-propylphthalazin-1-one](/img/structure/B10806659.png)
4-[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-propylphthalazin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-propylphthalazin-1-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of an oxadiazole ring fused with a phthalazinone moiety, which imparts unique chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-propylphthalazin-1-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The phthalazinone moiety is then introduced through further cyclization reactions involving suitable precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
4-[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-propylphthalazin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or Friedel-Crafts acylation using acyl chlorides and aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
4-[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-propylphthalazin-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the production of advanced materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 4-[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-propylphthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylphthalazin-1-one
- 4-[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-ethylphthalazin-1-one
Uniqueness
4-[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-propylphthalazin-1-one stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C21H20N4O2 |
|---|---|
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
4-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-propylphthalazin-1-one |
InChI |
InChI=1S/C21H20N4O2/c1-4-11-25-21(26)17-8-6-5-7-16(17)18(24-25)20-23-22-19(27-20)15-10-9-13(2)14(3)12-15/h5-10,12H,4,11H2,1-3H3 |
InChI-Schlüssel |
YVYJSUAVPXFCSY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C(=O)C2=CC=CC=C2C(=N1)C3=NN=C(O3)C4=CC(=C(C=C4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[3-(2-hydroxyethyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide](/img/structure/B10806577.png)

![4-[6-([1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl)pyridin-3-yl]sulfonylmorpholine](/img/structure/B10806595.png)

![[1-(1,3-Benzodioxol-5-ylmethylamino)-1-oxopropan-2-yl] 2-(6-methyl-1-benzofuran-3-yl)acetate](/img/structure/B10806605.png)
![3-(difluoromethoxy)-N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B10806613.png)
![[4-Amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl cyclohexanecarboxylate](/img/structure/B10806620.png)

![[2-[4-Amino-1-methyl-3-(2-methylpropyl)-2,6-dioxopyrimidin-5-yl]-2-oxoethyl] 3,5-dimethyl-1,2-oxazole-4-carboxylate](/img/structure/B10806627.png)
![[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 3,5-dimethyl-1,2-oxazole-4-carboxylate](/img/structure/B10806629.png)

![4-[(4,6-diaminopyrimidin-2-yl)sulfanylmethyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one](/img/structure/B10806638.png)
![(4-Oxopyrimido[2,1-b][1,3]benzothiazol-2-yl)methyl 3-hydroxyadamantane-1-carboxylate](/img/structure/B10806642.png)
![1-(4-Fluorophenyl)-2-[5-(2-hydroxy-5-methoxybenzoyl)pyrimidin-2-yl]guanidine](/img/structure/B10806652.png)
